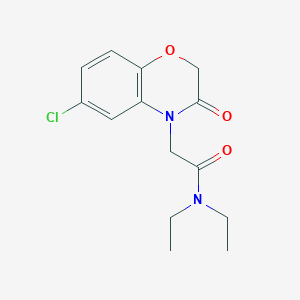![molecular formula C17H23NO4 B4677296 8-[(2,4-dimethylphenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4677296.png)
8-[(2,4-dimethylphenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane
Vue d'ensemble
Description
8-[(2,4-dimethylphenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane, also known as DPA-714, is a selective and high-affinity ligand for the translocator protein (18 kDa) (TSPO). TSPO is a protein that is present in the outer mitochondrial membrane and is involved in various physiological and pathological processes, including neuroinflammation, neurodegeneration, and cancer. DPA-714 has been extensively studied for its potential applications in the field of neuroscience and cancer research.
Mécanisme D'action
8-[(2,4-dimethylphenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane binds to TSPO with high affinity and selectivity. TSPO is involved in the transport of cholesterol into the mitochondria and is also implicated in the regulation of mitochondrial function, apoptosis, and inflammation. The binding of 8-[(2,4-dimethylphenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane to TSPO modulates these processes and can lead to changes in cellular metabolism, signaling, and gene expression.
Biochemical and Physiological Effects:
8-[(2,4-dimethylphenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane has been shown to modulate various biochemical and physiological processes, including inflammation, oxidative stress, mitochondrial function, and apoptosis. 8-[(2,4-dimethylphenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane has been shown to reduce neuroinflammation and oxidative stress in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 8-[(2,4-dimethylphenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane has also been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
8-[(2,4-dimethylphenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane has several advantages as a research tool compound. It is a highly selective and potent ligand for TSPO, allowing for the specific targeting and modulation of TSPO function. 8-[(2,4-dimethylphenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane is also stable and easy to synthesize, making it readily available for use in research. However, 8-[(2,4-dimethylphenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane has some limitations, including its relatively low water solubility and potential off-target effects at high concentrations.
Orientations Futures
There are several future directions for research on 8-[(2,4-dimethylphenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane and TSPO. One direction is the development of new TSPO ligands with improved pharmacokinetic properties and selectivity. Another direction is the use of 8-[(2,4-dimethylphenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane PET imaging to study TSPO expression in various diseases, including psychiatric disorders and autoimmune diseases. Additionally, the role of TSPO in cancer metabolism and therapy resistance is an area of active research. Finally, the development of TSPO-targeted therapies for neurodegenerative diseases and cancer is a promising avenue for future research.
Applications De Recherche Scientifique
8-[(2,4-dimethylphenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane has been widely used as a radioligand for positron emission tomography (PET) imaging of TSPO in vivo. PET imaging with 8-[(2,4-dimethylphenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane allows for the non-invasive visualization and quantification of TSPO expression in various tissues, including the brain, heart, and tumors. 8-[(2,4-dimethylphenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane PET imaging has been used to study the role of TSPO in neuroinflammation, neurodegeneration, and cancer. Additionally, 8-[(2,4-dimethylphenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane has been used as a tool compound to study the function of TSPO in vitro and in vivo.
Propriétés
IUPAC Name |
2-(2,4-dimethylphenoxy)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-13-3-4-15(14(2)11-13)20-12-16(19)18-7-5-17(6-8-18)21-9-10-22-17/h3-4,11H,5-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQLMPPTWHNSOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)N2CCC3(CC2)OCCO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dimethylphenoxy)-1-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(4-methylbenzyl)-5-[2-(2-thienyl)-4-quinolinyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4677224.png)
![N-[5-(2-bromophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-tert-butylphenyl)urea](/img/structure/B4677228.png)
![ethyl 4-(3-phenylpropyl)-1-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinecarboxylate](/img/structure/B4677233.png)
![3-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B4677236.png)
![N-(4-fluorobenzyl)-2-{[3-(trifluoromethyl)phenoxy]acetyl}hydrazinecarbothioamide](/img/structure/B4677242.png)

![2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-1-(4-fluorophenyl)ethanone](/img/structure/B4677277.png)
![1-{2-[4-(3-chlorophenyl)-1-piperazinyl]-4-methyl-5-pyrimidinyl}ethanone](/img/structure/B4677279.png)
![3-(3,4-dimethoxyphenyl)-7-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B4677285.png)
![4-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4677303.png)
![N-cyclopropyl-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4677313.png)

